(2Z)-5-hydroxypentan-2-one (2,4-dinitrophenyl)hydrazone
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Overview
Description
5-Hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 . This compound is a derivative of 2-pentanone and is characterized by the presence of a hydrazone group attached to a 2,4-dinitrophenyl moiety. It is commonly used in organic chemistry for various analytical and synthetic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone typically involves the reaction of 5-hydroxy-2-pentanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of 5-hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the hydrazone group back to the original ketone or aldehyde.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
The major products formed from these reactions include oximes, reduced ketones or aldehydes, and various substituted hydrazones .
Scientific Research Applications
5-Hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: The compound is employed in studies involving enzyme kinetics and inhibition.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone involves nucleophilic addition-elimination reactions. The 2,4-dinitrophenylhydrazine group adds across the carbon-oxygen double bond of the ketone, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The molecular targets and pathways involved in its biological activity are primarily related to its interaction with carbonyl-containing compounds.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone 2-(2,4-dinitrophenyl)hydrazone: Similar in structure but lacks the hydroxy group.
2,4-Dinitrophenylhydrazine: The parent compound used for derivatization of carbonyl compounds.
Hydrazone derivatives of other ketones: Compounds like acetone 2-(2,4-dinitrophenyl)hydrazone and butanone 2-(2,4-dinitrophenyl)hydrazone
Properties
Molecular Formula |
C11H14N4O5 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]pentan-1-ol |
InChI |
InChI=1S/C11H14N4O5/c1-8(3-2-6-16)12-13-10-5-4-9(14(17)18)7-11(10)15(19)20/h4-5,7,13,16H,2-3,6H2,1H3/b12-8- |
InChI Key |
IPTLJRIEZBMOMZ-WQLSENKSSA-N |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CCCO |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCCO |
solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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